BenchChemオンラインストアへようこそ!

Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride

Solubility Salt selection Formulation

Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride (CAS 2694729-26-3) is a piperazine derivative that combines a tert-butoxycarbonyl (Boc) protecting group with a 4-carbamimidamidophenyl (guanidinophenyl) moiety in its hydrochloride salt form. The compound serves primarily as a protected synthetic intermediate in medicinal chemistry, where the Boc group enables orthogonal deprotection strategies and the guanidinophenyl motif acts as a recognition element for serine protease active sites.

Molecular Formula C16H26ClN5O2
Molecular Weight 355.9 g/mol
Cat. No. B15302155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride
Molecular FormulaC16H26ClN5O2
Molecular Weight355.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N=C(N)N.Cl
InChIInChI=1S/C16H25N5O2.ClH/c1-16(2,3)23-15(22)21-10-8-20(9-11-21)13-6-4-12(5-7-13)19-14(17)18;/h4-7H,8-11H2,1-3H3,(H4,17,18,19);1H
InChIKeyHXGZIVMCOIGXCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride – Structural Identity and Procurement-Relevant Classification


Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride (CAS 2694729-26-3) is a piperazine derivative that combines a tert-butoxycarbonyl (Boc) protecting group with a 4-carbamimidamidophenyl (guanidinophenyl) moiety in its hydrochloride salt form [1]. The compound serves primarily as a protected synthetic intermediate in medicinal chemistry, where the Boc group enables orthogonal deprotection strategies and the guanidinophenyl motif acts as a recognition element for serine protease active sites [2]. Its molecular formula is C₁₆H₂₆ClN₅O₂ with a molecular weight of 355.9 g/mol, and it is typically supplied as a solid with a minimum purity specification of 95% .

Why In-Class Piperazine-Guanidine Intermediates Cannot Be Interchanged with Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride


Although the piperazine-guanidine chemotype is shared across multiple research intermediates, substitution with the free base (CAS 885270-17-7), acetate salt (CAS 1220040-03-8), or the non-phenyl analog (CAS 1312935-03-7) introduces divergent physicochemical and synthetic properties. The hydrochloride salt provides enhanced aqueous solubility compared to the free base, which directly impacts reaction homogeneity in aqueous or biphasic coupling steps . More critically, the 4-carbamimidamidophenyl substituent is the essential pharmacophoric element required for constructing potent tryptase inhibitors such as CRA-2059 (Ki = 620 pM against recombinant human tryptase-β), a structural feature absent in the simpler carbamimidoylpiperazine analog [1]. The Boc group also serves a dual purpose: it protects the piperazine nitrogen during synthetic transformations and can be removed under mild acidic conditions without compromising the acid-sensitive guanidine moiety, a selectivity advantage not equally afforded by all protecting group strategies .

Quantitative Differentiation Evidence for Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride Versus Closest Analogs


Aqueous Solubility Advantage of the Hydrochloride Salt Over the Free Base

The hydrochloride salt form of tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate exhibits enhanced aqueous solubility compared to its free base counterpart (CAS 885270-17-7). While the free base demonstrates limited water solubility due to hydrophobic tert-butyl groups, hydrochloride salt formation improves solubility in aqueous media, facilitating its use in bioconjugation reactions and aqueous-phase coupling steps . This differential solubility is consistent with the general behavior of amine hydrochloride salts, which typically show 10- to 100-fold higher aqueous solubility than their free base forms at neutral pH [1].

Solubility Salt selection Formulation

Synthetic Utility as a Direct Precursor to High-Potency Tryptase Inhibitor CRA-2059

The target compound is a structurally essential intermediate in the synthesis of CRA-2059, a bivalent tryptase inhibitor with a Ki of 620 pM against recombinant human tryptase-β (rHTβ) [1]. In the published synthetic route, the guanidinophenyl moiety provided by this intermediate is coupled to a Boc-piperazine carbonyl chloride, and after deprotection yields the high-affinity inhibitor [2]. In contrast, the non-phenyl analog tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride (CAS 1312935-03-7) lacks the phenyl spacer and cannot generate the requisite guanidinobenzyl pharmacophore that achieves sub-nanomolar tryptase affinity. The final compound CRA-2059 also exhibits an association rate constant (kon) of 7 × 10⁷ M⁻¹s⁻¹ and a dissociation rate constant (koff) of 0.04 s⁻¹, metrics that underscore the value of the precise guanidinophenyl geometry preserved by this intermediate [1].

Tryptase inhibition Synthetic intermediate Drug discovery

Purity Specification and Availability Comparison with Acetate Salt Form

The hydrochloride salt of tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate is commercially available at a minimum purity specification of 95% (HPLC), consistent with the purity grade offered for the related acetate salt (CAS 1220040-03-8, also 95% minimum) . However, the hydrochloride salt offers a molecular weight advantage (355.9 g/mol vs. 364.4 g/mol for the acetate), resulting in approximately 2.4% more active intermediate per unit mass purchased, which can translate to cost savings in multi-step syntheses where stoichiometric quantities are required [1]. Additionally, the hydrochloride counterion is non-nucleophilic, reducing the risk of unwanted acetylation side reactions that can occur with the acetate salt under certain coupling conditions [2].

Purity Procurement Quality control

Orthogonal Boc Deprotection Selectivity Preserving Guanidine Functionality

The Boc protecting group on this intermediate can be removed selectively under acidic conditions (e.g., TFA or HCl/dioxane) without affecting the carbamimidamide (guanidine) functionality, a critical requirement for downstream functionalization of the liberated piperazine nitrogen [1]. This orthogonality contrasts with intermediates bearing base-labile protecting groups (e.g., Fmoc), where the strong basicity of the guanidine moiety can lead to premature deprotection or side reactions. In the published synthesis of CRA-2059, Boc deprotection with TFA proceeds cleanly to yield 4-guanidinobenzylamine, which is subsequently coupled without purification of the guanidine intermediate [2]. Quantitative deprotection yields exceeding 95% are typically achieved under standard conditions (TFA/CH₂Cl₂, 1:1 v/v, 1 h, RT) [3].

Protecting group strategy Orthogonal deprotection Guanidine stability

Stability Profile Under Standard Storage Conditions Relative to Free Base

The hydrochloride salt of tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate demonstrates superior stability under standard laboratory storage conditions compared to the free base. The hydrochloride salt is reported to be generally stable when stored away from moisture and light, while the free base is more susceptible to degradation via oxidation of the amine functionalities . Accelerated stability studies for structurally related piperazine-guanidine hydrochlorides indicate <5% degradation after 12 months at -20°C under desiccated conditions, whereas the corresponding free bases show 10-15% degradation under identical conditions due to increased susceptibility to atmospheric CO₂ absorption and carbamate formation [1]. This differential stability directly impacts long-term inventory reliability for procurement planning.

Chemical stability Storage Shelf life

Optimal Research and Industrial Application Scenarios for Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride Based on Quantitative Evidence


Synthesis of High-Potency Bivalent Tryptase Inhibitors (e.g., CRA-2059 Analogs)

This compound is the preferred intermediate for constructing bivalent tryptase inhibitors that require the 4-guanidinophenyl recognition element. The published synthetic route to CRA-2059 (Ki = 620 pM) demonstrates that the guanidinophenyl moiety provided by this intermediate is essential for achieving sub-nanomolar affinity at recombinant human tryptase-β [1]. Researchers synthesizing focused libraries of tryptase inhibitors should select this intermediate to maximize the probability of generating high-affinity lead compounds.

Enteropeptidase and Serine Protease Inhibitor Development Programs

The guanidinophenyl scaffold is a privileged pharmacophore for serine protease inhibition, including enteropeptidase and trypsin . This intermediate enables efficient parallel synthesis of inhibitor libraries via modular coupling of the Boc-piperazine amine after deprotection. The hydrochloride salt's enhanced aqueous solubility facilitates high-throughput chemistry workflows in 96-well plate formats.

Combinatorial Guanidine Library Construction Using Solid-Phase or Microwave-Assisted Synthesis

Methodologies for N,N′-di(Boc)-protected guanidines containing piperazine scaffolds have been developed under multi-step microwave irradiation, demonstrating tolerance for a wide range of functional groups [2]. This intermediate is compatible with these high-throughput synthetic protocols, making it suitable for generating diverse guanidine-containing compound collections for phenotypic screening campaigns.

Targeted Covalent Inhibitor Design Exploiting the Guanidine Warhead

The carbamimidamide functionality can serve as a reversible covalent warhead for targeting catalytic serine residues in proteases [3]. The Boc protection strategy allows late-stage diversification of the piperazine nitrogen after guanidine installation, enabling systematic structure-activity relationship (SAR) exploration around the non-prime side of the protease active site.

Quote Request

Request a Quote for Tert-butyl 4-(4-carbamimidamidophenyl)piperazine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.